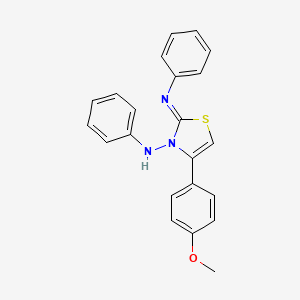![molecular formula C20H17N3O2 B11704846 N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11704846.png)
N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[3-(benzyloxy)benzylidene]isonicotinohydrazide is a chemical compound with the molecular formula C20H17N3O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-[3-(benzyloxy)benzylidene]isonicotinohydrazide typically involves the reaction of isoniazid with 3-(benzyloxy)benzaldehyde. The reaction is carried out in a mixture of ethanol and water at room temperature. The isoniazid is first dissolved in water, and then the benzaldehyde solution in ethanol is added. The reaction mixture is stirred for 1-5 hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[3-(benzyloxy)benzylidene]isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent ratios, and reaction times, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
N’-[3-(benzyloxy)benzylidene]isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazones.
Applications De Recherche Scientifique
N’-[3-(benzyloxy)benzylidene]isonicotinohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of N’-[3-(benzyloxy)benzylidene]isonicotinohydrazide involves its interaction with specific molecular targets. In the case of its antimycobacterial activity, it is believed to inhibit the synthesis of mycolic acids, essential components of the mycobacterial cell wall. For its anticancer activity, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[4-(benzyloxy)benzylidene]isonicotinohydrazide
- N’-[2-(benzyloxy)benzylidene]isonicotinohydrazide
- N’-[4-(benzyloxy)-3-methoxybenzylidene]isonicotinohydrazide
Uniqueness
N’-[3-(benzyloxy)benzylidene]isonicotinohydrazide is unique due to its specific substitution pattern on the benzylidene moiety, which may contribute to its distinct biological activities. The position of the benzyloxy group can influence the compound’s interaction with molecular targets, thereby affecting its efficacy and potency .
Propriétés
Formule moléculaire |
C20H17N3O2 |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N3O2/c24-20(18-9-11-21-12-10-18)23-22-14-17-7-4-8-19(13-17)25-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,23,24)/b22-14+ |
Clé InChI |
QNLXJZLLXVTZNX-HYARGMPZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7Z)-7-benzylidene-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11704763.png)

![(2Z,5Z)-3-ethyl-5-(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)-2-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11704780.png)
![N-[(1E)-3-(benzylamino)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11704784.png)
![(4Z)-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704786.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11704788.png)
![(2E)-2-[1-(2-chloroethyl)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B11704794.png)


![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11704807.png)
![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704812.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11704819.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11704825.png)
![2-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11704852.png)
